2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chloro, ethynyl, fluoro, and methyl substituents on the benzene ring
Preparation Methods
The synthesis of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction and Bromination: The nitro group is reduced to an amine, followed by bromination to introduce the bromo substituent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to yield the substituted benzene ring . The specific pathways and targets depend on the nature of the reaction and the substituents involved.
Comparison with Similar Compounds
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene can be compared with other benzene derivatives such as:
- 2-Chloro-1-fluoro-4-methylbenzene
- 2-Chloro-1-ethynyl-4-methylbenzene
- 2-Fluoro-1-ethynyl-4-methylbenzene
These compounds share similar structural features but differ in the position and type of substituents. The presence of the ethynyl group in this compound makes it unique, influencing its reactivity and applications .
Properties
IUPAC Name |
2-chloro-1-ethynyl-4-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF/c1-3-7-4-5-8(11)6(2)9(7)10/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXMCYSDGHHPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.